molecular formula C16H19N3 B091850 N,N-Dimethyl-p-(2,3-xylylazo)aniline CAS No. 18997-62-1

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Cat. No.: B091850
CAS No.: 18997-62-1
M. Wt: 253.34 g/mol
InChI Key: MLPYGZQFLVBIBA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-(2,3-xylylazo)aniline, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Dyes

N,N-Dimethyl-p-(2,3-xylylazo)aniline is primarily recognized for its role as an azo dye . Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textile, food, and cosmetic industries. The compound's ability to form vibrant colors makes it valuable in the production of various dyes.

Table 1: Properties of Azo Dyes

PropertyDescription
Color FastnessHigh resistance to fading under light exposure
SolubilityVaries based on chemical structure
ToxicityVaries; some azo dyes are known to be carcinogenic

Polymerization Agent

The compound is also utilized as a polymerization agent in the synthesis of conductive polymers. For instance, studies have shown that this compound can enhance the electrical conductivity of polyaniline derivatives when used as a dopant. This application is particularly significant in developing materials for electronic devices.

Case Study: Conductive Polymers

  • Research Findings : The incorporation of this compound into polyaniline matrices resulted in improved electrical properties and stability compared to traditional dopants .
  • Applications : Such materials are applicable in sensors, batteries, and anti-corrosion coatings.

Biological Applications

Recent studies have investigated the biological activity of this compound derivatives. These compounds have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Derivatives

CompoundCell Line TestedPercent Growth Inhibition
This compound derivativeOVCAR-885.26%
Another derivativeMDA-MB-23156.53%

Environmental Applications

The compound has been explored for its potential in environmental applications, particularly in wastewater treatment. Azo dyes are known for their persistence in the environment; thus, understanding their degradation pathways is crucial for developing effective remediation strategies.

Case Study: Azo Dye Degradation

  • Research Findings : Studies indicate that specific microbial strains can degrade this compound under anaerobic conditions, leading to less toxic byproducts .
  • Implications : This discovery opens avenues for bioremediation techniques aimed at reducing dye pollution.

Properties

CAS No.

18997-62-1

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3

InChI Key

MLPYGZQFLVBIBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C

Synonyms

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Origin of Product

United States

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